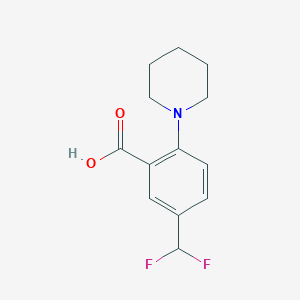

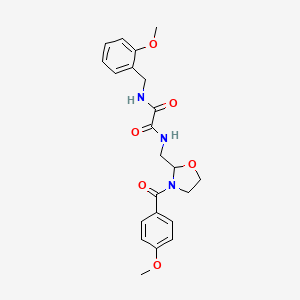

![molecular formula C21H25N5O3 B2633889 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021125-35-8](/img/structure/B2633889.png)

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . This ring is able to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications

Synthesis and Biological Assessment

Research on related triazolo and pyridazine derivatives has shown significant interest in the synthesis of novel compounds and their biological assessment. A study by Karpina et al. (2019) discusses the synthesis of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle, highlighting a method for synthesizing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with interesting biological properties (Karpina et al., 2019). This research underscores the potential for creating compounds with significant pharmacological activity through innovative synthetic approaches.

Anticancer and Antimicrobial Properties

Another avenue of research involves the evaluation of similar compounds for anticancer and antimicrobial activities. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to include alkylurea showed promising results in reducing toxicity and retaining antiproliferative activity against cancer cell lines, as explored by Wang et al. (2015) (Wang et al., 2015). This demonstrates the compound's relevance in the development of anticancer agents with lower toxicity.

Structural and Mechanistic Studies

Research also extends to the structural analysis and mechanistic studies of triazolo and pyridazine derivatives. For example, the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines by El‐Kazak and Ibrahim (2013) provide insights into the antimicrobial potential of these compounds (El‐Kazak & Ibrahim, 2013). These findings highlight the importance of structural diversity in enhancing biological activity.

Process Research and Synthesis Optimization

In addition to exploring biological activities, significant research is dedicated to process research and synthesis optimization to create these compounds more efficiently. A study by Urban et al. (2001) on the large-scale synthesis of a PDE IV inhibitor showcases the development of efficient synthesis processes for compounds with therapeutic potential (Urban et al., 2001).

Mechanism of Action

Target of action

1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are readily capable of binding in the biological system .

Mode of action

The mode of action of 1,2,4-triazoles depends on their specific structure and the functional groups they carry. They can make specific interactions with different target receptors .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazoles can vary widely, depending on the specific compound and its targets. They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can also vary depending on their specific structure. In silico pharmacokinetic and molecular modeling studies have been conducted for some of these compounds .

Result of action

The molecular and cellular effects of 1,2,4-triazoles’ action can include a wide range of responses, from antimicrobial activity to inhibition of certain enzymes .

properties

IUPAC Name |

2-cyclopentyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-28-17-8-4-7-16(14-17)21-24-23-18-9-10-20(25-26(18)21)29-12-11-22-19(27)13-15-5-2-3-6-15/h4,7-10,14-15H,2-3,5-6,11-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVFLKOGYRRZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)

![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)

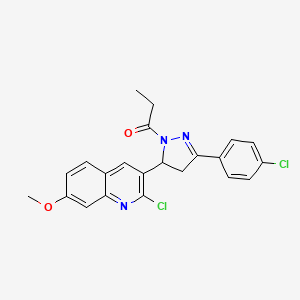

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)

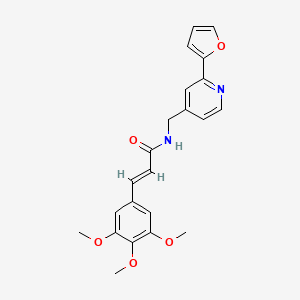

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

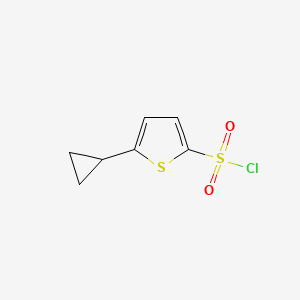

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)

![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)